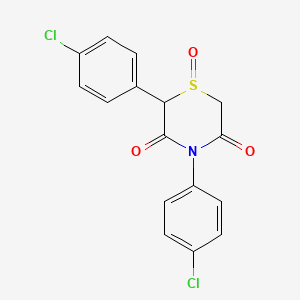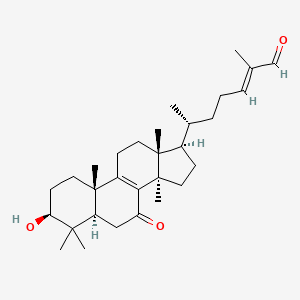![molecular formula C11H16O4 B3035002 Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate CAS No. 27259-79-6](/img/structure/B3035002.png)
Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
Overview
Description
Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate is an organic compound with the molecular formula C11H16O4. It is characterized by a spirocyclic structure, which means it contains two rings that share a single atom. This compound is a colorless to pale yellow liquid that is soluble in organic solvents such as ether and xylene . It is primarily used as an intermediate in the synthesis of various materials, including polymers.
Preparation Methods
The synthesis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate typically involves multiple steps. One common method includes the reaction of spiro[3.3]heptane-2,6-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture to facilitate esterification . Industrial production methods may vary, but they generally follow similar principles of esterification and purification to obtain the desired product.
Chemical Reactions Analysis
Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Research in proteomics often utilizes this compound for studying protein interactions.
Medicine: While not directly used as a drug, it serves as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate involves its reactivity due to the ester groups and the spirocyclic structure. The ester groups can participate in various chemical reactions, while the spirocyclic structure provides steric hindrance that influences the compound’s reactivity and stability . The molecular targets and pathways involved depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate can be compared with other spirocyclic dicarboxylates, such as:
Spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht’s acid): This compound has a similar spirocyclic structure but lacks the ester groups, making it less reactive in certain esterification reactions.
Spiro[3.3]heptane-2,6-dicarboxylic acid, dimethyl ester: This is another ester derivative with similar properties but may differ in specific reactivity and applications.
The uniqueness of this compound lies in its combination of spirocyclic structure and ester groups, which provide a balance of reactivity and stability useful in various synthetic and industrial applications.
Properties
IUPAC Name |
dimethyl spiro[3.3]heptane-2,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-14-9(12)7-3-11(4-7)5-8(6-11)10(13)15-2/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSRXUBJASECTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CC(C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101239384 | |
| Record name | 2,6-Dimethyl spiro[3.3]heptane-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101239384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37942-79-3 | |
| Record name | 2,6-Dimethyl spiro[3.3]heptane-2,6-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37942-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl spiro[3.3]heptane-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101239384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(3-Chlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione](/img/structure/B3034921.png)
![2-[2-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dioxopyrimidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B3034925.png)
![[methyl-[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino] N-cyclohexylcarbamate](/img/structure/B3034926.png)
![3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)-2-[(methoxyimino)methyl]acrylonitrile](/img/structure/B3034929.png)
![4-Chlorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3034930.png)
![1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfonyl]-1-ethanol](/img/structure/B3034931.png)

![2-[(4-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B3034934.png)

![6-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]nicotinonitrile](/img/structure/B3034936.png)
![6-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B3034937.png)

![6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B3034942.png)
